N-Boc-3,5-Difluoro-DL-tyrosine
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Overview
Description
N-Boc-3,5-Difluoro-L-tyrosine: is a chemical compound with the molecular formula C14H17F2NO5 . It is a derivative of L-tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by fluorine atoms, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-Difluoro-L-tyrosine typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Fluorination: The hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by fluorine atoms using appropriate fluorinating agents.
Industrial Production Methods: Industrial production methods for N-Boc-3,5-Difluoro-L-tyrosine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
N-Boc-3,5-Difluoro-L-tyrosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: N-Boc-3,5-Difluoro-L-tyrosine is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3,5-Difluoro-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- N-Boc-3,5-Difluoro-L-phenylalanine
- N-Boc-4,4-Difluoro-L-proline
Comparison: N-Boc-3,5-Difluoro-L-tyrosine is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specific research applications .
Properties
IUPAC Name |
3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXLQAYDCVCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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